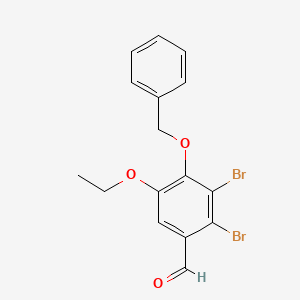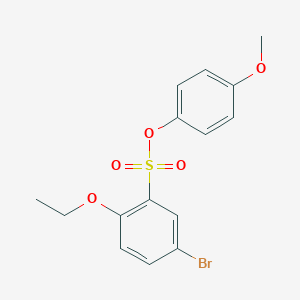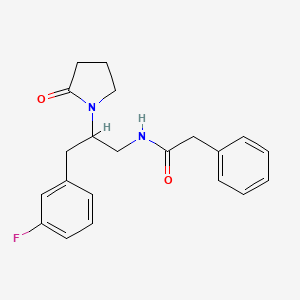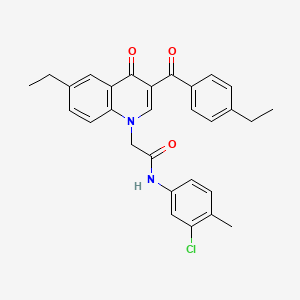![molecular formula C22H20ClFN6O4 B2699249 5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1112434-00-0](/img/structure/B2699249.png)
5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H20ClFN6O4 and its molecular weight is 486.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research into triazole derivatives, such as 5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide, often investigates their synthesis and antimicrobial properties. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and tested them for antimicrobial activities, finding some compounds exhibited good or moderate activities against test microorganisms Bektaş et al., 2007.
Antitumor Activity
The synthesis of triazole compounds has also been linked to potential antitumor activities. Hao et al. (2017) described the synthesis and crystal structure determination of a 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide compound, demonstrating its ability to inhibit the proliferation of some cancer cell lines Hao et al., 2017.
Structural Analysis and Molecular Interactions
The structural analysis and understanding of molecular interactions of triazole derivatives are crucial for developing new compounds with desired properties. Moreno-Fuquen et al. (2019) conducted a study on the catalyst- and solvent-free synthesis of a triazole derivative, focusing on X-ray structural and theoretical studies to understand the molecule's interactions and conformations Moreno-Fuquen et al., 2019.
Novel Synthesis Approaches
Innovative synthesis methods for triazole derivatives are continually being explored to improve efficiency and explore new potential applications. For example, research by Ferrini et al. (2015) developed a ruthenium-catalyzed synthesis approach for triazole-based scaffolds, highlighting the method's utility for creating compounds with potential biological activities Ferrini et al., 2015.
properties
IUPAC Name |
5-amino-N-(3-chloro-4-fluorophenyl)-1-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN6O4/c1-11-16(27-22(34-11)13-5-4-6-17(32-2)19(13)33-3)10-30-20(25)18(28-29-30)21(31)26-12-7-8-15(24)14(23)9-12/h4-9H,10,25H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKKYTVAVOZCMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=C(C=C4)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2699173.png)
![N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]but-2-ynamide](/img/structure/B2699174.png)



![4-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2699182.png)


![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2699187.png)
![2-[(4-ethylbenzyl)sulfanyl]-6,7-dimethoxy-3-phenethyl-4(3H)-quinazolinimine](/img/structure/B2699189.png)